2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE
Overview
Description
2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a difluoromethoxyphenyl group, a pyrimidinyl group, and a methoxy-nitrophenyl group, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(4-methoxy-2-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the difluoromethoxyphenyl and pyrimidinyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethanoic anhydride and bromodifluoromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to maintain the stability of the compound and prevent any unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Difluoromethoxy)phenyl]acetamide: Shares the difluoromethoxyphenyl group but lacks the pyrimidinyl and methoxy-nitrophenyl groups.
4-Difluoromethoxy-acetanilid: Similar in structure but with different functional groups.
N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide: Contains the pyrimidinyl and difluoromethoxyphenyl groups but differs in other substituents.
Uniqueness
The uniqueness of 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N~1~-(4-methoxy-2-nitrophenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O5S/c1-30-14-6-7-16(17(10-14)26(28)29)24-18(27)11-32-20-23-9-8-15(25-20)12-2-4-13(5-3-12)31-19(21)22/h2-10,19H,11H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESFPURZYMOIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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